molecular formula C18H15N3O2S B2466101 N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-39-2

N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2466101
CAS No.: 852133-39-2
M. Wt: 337.4
InChI Key: RHLNKJZZVGQSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, a thiazole ring, and an amide group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, imidazole, and thiazole rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the rigidity of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that thiazole-based compounds exhibit significant antimicrobial activity. For example, a furan-2-carboxamide-bearing thiazole demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications in combating microbial infections Şukriye Çakmak et al., 2022.

Biological Activity and DNA Interaction

Compounds structurally related to N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide have been explored for their ability to interact with DNA. One such study found that a furan amino acid, inspired by proximicin natural products and incorporated into the scaffold of a DNA-binding hairpin polyamide, showed excellent stabilization of duplex DNA and discrimination of noncognate sequences. This demonstrates the potential of these compounds for specific molecular recognition in DNA targeting applications Katy A. Muzikar et al., 2011.

Potential Anticancer Applications

Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating the potential use of these compounds as anticancer agents. For instance, certain benzo[d]thiazole-2-carboxamide derivatives were synthesized and found to exhibit moderate to excellent potency against cancer cell lines, suggesting their role as potential epidermal growth factor receptor inhibitors Lan Zhang et al., 2017.

Antifungal and Anticancer Activities

Additionally, pyridine, thioamide, thiazole, and other derivatives based on related chemical structures have been synthesized and demonstrated significant antifungal and anticancer activities. This underscores the versatility of these compounds in pharmacological research and their potential for developing new therapeutic agents Yasser H. Zaki et al., 2018.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to assess its potential as a therapeutic agent .

Mechanism of Action

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLNKJZZVGQSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.